molecular formula C11H20N4O B2377609 1-{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine CAS No. 1249814-83-2

1-{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine

Cat. No.: B2377609
CAS No.: 1249814-83-2
M. Wt: 224.308
InChI Key: FYYGURSDYVIEFG-UHFFFAOYSA-N
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Description

1-{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine is a heterocyclic compound that features a piperazine ring substituted with an oxadiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both piperazine and oxadiazole rings in its structure imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 1-{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution on the Piperazine Ring: The piperazine ring is then functionalized by introducing the oxadiazole moiety. This can be achieved through nucleophilic substitution reactions where the oxadiazole derivative reacts with a piperazine precursor.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted piperazine derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound serves as a probe in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity towards these targets. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of oxadiazole and piperazine rings, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

5-(1-piperazin-1-ylethyl)-3-propan-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-8(2)10-13-11(16-14-10)9(3)15-6-4-12-5-7-15/h8-9,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYGURSDYVIEFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C(C)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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